molecular formula C12H17ClFN B1627259 2-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 1171549-62-4

2-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No. B1627259
CAS RN: 1171549-62-4
M. Wt: 229.72 g/mol
InChI Key: PTNIXTOFARAYHM-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN . It is a solid substance with a molecular weight of 229.72 g/mol . This compound is part of the class of organic compounds known as 4-benzylpiperidines, which are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The InChI code for 2-(4-Fluorobenzyl)piperidine hydrochloride is 1S/C12H16FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H . This indicates the presence of a piperidine ring with a benzyl group attached at the 4-position, and a fluorine atom on the benzyl group .


Physical And Chemical Properties Analysis

2-(4-Fluorobenzyl)piperidine hydrochloride is a solid substance . It has a molecular weight of 229.72 g/mol and a molecular formula of C12H17ClFN . The compound is typically stored at room temperature in an inert atmosphere .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for research on 2-(4-Fluorobenzyl)piperidine hydrochloride are not available, it’s worth noting that piperidine derivatives are a focus of ongoing research due to their wide range of biological activities. They are often used as building blocks in the synthesis of various pharmaceuticals .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNIXTOFARAYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590425
Record name 2-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzyl)piperidine hydrochloride

CAS RN

1171549-62-4
Record name 2-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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